3-(1-Benzothiophen-2-yl)propanoic acid
Overview
Description
3-(1-Benzothiophen-2-yl)propanoic acid is an organic compound with the molecular formula C₁₁H₁₀O₂S and a molecular weight of 206.26 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzothiophen-2-yl)propanoic acid typically involves the reaction of benzothiophene with propanoic acid derivatives under specific conditions. One common method involves the use of coupling reactions and electrophilic cyclization reactions . For instance, benzothiophene can be reacted with a propanoic acid derivative in the presence of a catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various benzothiophene derivatives with different functional groups.
Scientific Research Applications
3-(1-Benzothiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3-(1-Benzothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzothiophen-3-yl)propanoic acid: A similar compound with a different substitution pattern on the benzothiophene ring.
Benzo[b]thiophene-2-boronic acid: Another benzothiophene derivative used in various chemical reactions.
Uniqueness
3-(1-Benzothiophen-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-(1-Benzothiophen-2-yl)propanoic acid, with the molecular formula C₁₁H₁₀O₂S and a molecular weight of 206.26 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
1. Overview of Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, potentially disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival.
- Antioxidant Effects : It may possess antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance:
- Antimicrobial Mechanism : It may disrupt the integrity of bacterial cell membranes or inhibit key metabolic enzymes, leading to bacterial cell death.
- Anti-inflammatory Pathways : The compound might influence signaling pathways involved in inflammation, although the exact mechanisms require further elucidation.
3. Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(1-Benzothiophen-3-yl)propanoic acid | Different substitution pattern on the benzothiophene ring | Investigated for distinct biological activities |
Benzo[b]thiophene-2-boronic acid | Benzothiophene derivative | Used in various chemical reactions |
(E)-3-(1-benzothiophen-7-yl)propanoic acid | Variation in the benzothiophene substitution pattern | Potentially different pharmacological profiles |
This table highlights how the specific substitution pattern in this compound imparts unique chemical and biological properties compared to its analogs.
4.1 Antimicrobial Activity
A study conducted on various microbial strains demonstrated that this compound exhibited moderate antimicrobial activity. The compound was tested against Gram-positive and Gram-negative bacteria, showing a notable inhibition zone in agar diffusion assays.
4.2 Anti-inflammatory Effects
In vitro assays indicated that this compound could reduce pro-inflammatory cytokine production in macrophage cell lines. The results suggest its potential as an anti-inflammatory agent, warranting further investigation in vivo.
4.3 Antioxidant Properties
Research has indicated that this compound can scavenge free radicals effectively. In a DPPH assay, it demonstrated significant radical scavenging activity compared to standard antioxidants.
5. Future Directions and Therapeutic Potential
Given its diverse biological activities, this compound holds promise for further development as a therapeutic agent. Future research should focus on:
- Detailed mechanistic studies to elucidate its action pathways.
- In vivo studies to assess its efficacy and safety profile.
- Exploration of its potential as a lead compound for drug development targeting microbial infections and inflammatory diseases.
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,7H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKJBEPHOXIJJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507730 | |
Record name | 3-(1-Benzothiophen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42768-60-5 | |
Record name | 3-(1-Benzothiophen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-2-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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